molecular formula C10H5ClN2S B11720809 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile

3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile

Cat. No.: B11720809
M. Wt: 220.68 g/mol
InChI Key: LRBDGCJTEHSGIE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile typically involves the reaction of 2-chloro-1,3-thiazole with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activities . The exact molecular targets and pathways depend on the specific application and context of use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Ullmann coupling, using halogenated thiazole precursors and benzonitrile derivatives. Key steps include:

  • Catalyst Optimization : Use Pd(PPh₃)₄ or CuI/ligand systems for coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yields >70% are achievable under inert conditions .

Q. How can the structural identity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Confirm the benzonitrile (C≡N) peak at ~110 ppm in 13C^{13}\text{C} NMR and thiazole protons at δ 7.2–8.1 ppm in 1H^{1}\text{H} NMR .
  • X-ray Diffraction : Resolve crystal structure parameters (e.g., monoclinic P21/nP2_1/n space group, unit cell dimensions a=6.1731a = 6.1731 Å, b=16.807b = 16.807 Å, c=10.9057c = 10.9057 Å) using SHELXL for refinement .
  • Mass Spectrometry : Match molecular ion peak (m/zm/z 235.7) with theoretical mass .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for thiazole-benzonitrile hybrids?

  • Methodological Answer : Address discrepancies via:

  • Computational Modeling : Perform DFT calculations to compare electronic profiles (e.g., HOMO-LUMO gaps) with experimental bioactivity data .
  • Bioisosteric Replacement : Substitute the chloro-thiazole group with fluorinated or methylated analogs to assess potency changes .
  • Crystallographic Overlays : Superimpose X-ray structures of analogs (e.g., Ravuconazole derivatives) to identify critical binding motifs .

Q. How can crystallographic data for this compound derivatives be analyzed to resolve twinning or disorder?

  • Methodological Answer : Use SHELX suite tools:

  • SHELXD : Identify twin laws (e.g., pseudo-merohedral twinning) via intensity statistics .
  • SHELXL : Apply TWIN/BASF commands for refinement. For disorder, split atomic positions and constrain occupancy factors .
  • Validation : Check Rint (<5%) and Flack parameter (<0.1) using PLATON .

Properties

Molecular Formula

C10H5ClN2S

Molecular Weight

220.68 g/mol

IUPAC Name

3-(2-chloro-1,3-thiazol-4-yl)benzonitrile

InChI

InChI=1S/C10H5ClN2S/c11-10-13-9(6-14-10)8-3-1-2-7(4-8)5-12/h1-4,6H

InChI Key

LRBDGCJTEHSGIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC(=N2)Cl)C#N

Origin of Product

United States

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